5-(Trifluoromethyl)benzo[d]isoxazol-3-amine
Description
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine (CAS: 868271-14-1) is a fluorinated benzisoxazole derivative characterized by a trifluoromethyl (-CF₃) substituent at position 5 of the benzisoxazole scaffold and an amine group at position 2. This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -CF₃ group, which enhance metabolic stability and binding affinity . It is commercially available from suppliers such as BLD Pharm Ltd. and CymitQuimica, with typical purity levels of 95% and prices ranging from $189/1g to $247/1g .
Properties
CAS No. |
868271-14-1 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N,N,3-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H13NO2/c1-8-9-6-4-5-7-10(9)15-11(8)12(14)13(2)3/h4-7H,1-3H3 |
InChI Key |
KTCSLSTYOZSYLF-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=NO2)N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N(C)C |
Origin of Product |
United States |
Preparation Methods
Condensation of α-Cyanoketones with Hydroxylamine Hydrochloride
Another approach involves the condensation of α-cyanoketones bearing a trifluoromethyl substituent with hydroxylamine hydrochloride under reflux in alcoholic solvents. This reaction forms the isoxazole ring with an amino group at position 3.
Base-Catalyzed Condensation of Nitroacetic Esters with Dipolarophiles
Trogu et al. described a base-catalyzed condensation reaction of nitroacetic esters with dipolarophiles (alkynes or alkenes) in aqueous media to synthesize 3,5-disubstituted isoxazoles. This environmentally benign method avoids chlorinated solvents and provides good yields under mild conditions.
One-Pot Multi-Component Reactions
One-pot procedures involving the reaction of terminal alkynes with n-butyllithium, aldehydes, molecular iodine, and hydroxylamine have been reported for regioselective synthesis of 3,5-disubstituted isoxazoles. This method allows the integration of trifluoromethyl substituents via suitable aldehydes or alkynes.
Use of Ionic Liquids as Green Solvents
Valizadeh et al. introduced ionic liquids such as butylmethylimidazolium salts as reaction media for the synthesis of 3,5-disubstituted isoxazoles from β-diketones and hydroxylamine. This method offers excellent yields, easy product isolation, and solvent recyclability.
Reaction Conditions and Yields
| Method | Key Reagents & Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition (DBU promoted) | Nitrile oxides + trifluoromethyl alkynes, DBU | 70–90 | Metal-free, mild conditions, high regioselectivity |
| Condensation of α-Cyanoketones + Hydroxylamine | α-Cyanoketone (CF3-substituted), hydroxylamine, reflux in alcohol | 65–85 | Direct amino group introduction, requires careful control of reflux conditions |
| Base-Catalyzed Condensation in Water | Nitroacetic esters + dipolarophiles, base, water | 60–80 | Environmentally friendly, avoids chlorinated solvents |
| One-Pot Multi-Component Reaction | Terminal alkyne, n-BuLi, aldehyde, I2, hydroxylamine | 75–88 | Regioselective, integrates multiple steps, suitable for trifluoromethyl incorporation |
| Ionic Liquid Mediated Synthesis | β-Diketones + hydroxylamine, ionic liquid ([BMIM]X) | 80–95 | Green chemistry approach, solvent recycling, excellent yields |
Detailed Research Findings and Notes
- The trifluoromethyl group at the 5-position enhances the biological activity and metabolic stability of benzo[d]isoxazole derivatives, making its introduction a critical step in synthesis.
- Regioselectivity is crucial: the amino group must be selectively installed at the 3-position, which is controlled by the choice of starting materials and reaction pathways.
- The cycloaddition of nitrile oxides with trifluoromethyl-substituted alkynes is the most versatile and widely used route, offering control over substitution patterns and functional group tolerance.
- Green chemistry methods, including aqueous base-catalyzed reactions and ionic liquid solvents, have been developed to improve environmental sustainability without compromising yield or purity.
- Multi-component one-pot syntheses reduce reaction times and purification steps, enhancing efficiency for scale-up applications.
Summary Table of Preparation Routes
| Route ID | Reaction Type | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| A | 1,3-Dipolar Cycloaddition | Nitrile oxides + CF3-alkynes | DBU, room temp, metal-free | High regioselectivity, mild | Requires nitrile oxide prep |
| B | α-Cyanoketone Condensation | CF3-α-cyanoketone + hydroxylamine | Reflux in alcohol | Direct amine introduction | Reflux conditions needed |
| C | Base-Catalyzed Condensation | Nitroacetic esters + dipolarophiles | Base, aqueous medium | Green, avoids organic solvents | Moderate yields |
| D | One-Pot Multi-Component | Terminal alkyne, aldehyde, n-BuLi | Molecular iodine, hydroxylamine | Integrated steps, regioselective | Requires careful reagent handling |
| E | Ionic Liquid Mediated Synthesis | β-Diketones + hydroxylamine | Ionic liquid ([BMIM]X), mild conditions | Green solvent, high yield | Ionic liquid cost and recovery |
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at positions ortho and para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
- Building Block : 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine serves as a crucial intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in organic synthesis.
- Reactivity : The compound can be oxidized using agents like hydrogen peroxide or reduced with lithium aluminum hydride, allowing chemists to tailor its structure for desired properties.
Biology
- Antimicrobial Properties : Research has indicated that this compound exhibits potential antimicrobial activity. Studies are ongoing to explore its efficacy against various pathogens.
- Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound has shown promise in inhibiting key RTKs such as VEGFR and PDGFR, which play critical roles in tumor growth and angiogenesis. In vitro studies demonstrated significant inhibition of cell proliferation in cancer cell lines.
Medicine
- Drug Development : this compound is being explored for its potential as a drug candidate. Its ability to modulate receptor functions makes it suitable for designing enzyme inhibitors and receptor modulators.
- Case Studies :
- In one study, the compound exhibited an ED50 of 2.0 mg/kg in a VEGF-stimulated uterine edema model, highlighting its anti-cancer potential.
Industry
- Advanced Materials : The compound is utilized in developing materials that require enhanced stability and unique properties due to its trifluoromethyl substitution. This application is particularly relevant in the fields of polymer science and material engineering.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)benzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine (CAS: Not explicitly listed): This compound features a trifluoromethyl group on a phenyl ring attached to an isoxazole core, differing from the benzannulated structure of the target compound.
- 5-Amino-3-(trifluoromethyl)isoxazole (CAS: 108655-63-6): A simpler isoxazole derivative lacking the fused benzene ring. The non-benzannulated structure may result in reduced lipophilicity and bioavailability, limiting its utility in drug development .
Key Insight: The benzisoxazole scaffold in the target compound enhances π-π stacking interactions with biological targets, offering advantages over non-benzannulated analogs .
Cost and Availability
Note: The target compound is more cost-effective and widely available than highly specialized derivatives like 7-(Trifluoromethyl)benzo[d]isoxazol-3-amine .
Biological Activity
5-(Trifluoromethyl)benzo[d]isoxazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound has the following chemical formula: CHFNO. The trifluoromethyl group contributes significantly to its lipophilicity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptor tyrosine kinases (RTKs). It has been shown to inhibit the vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are crucial in tumor growth and angiogenesis .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on cell proliferation in various cancer cell lines. For instance, it showed an ED50 of 2.0 mg/kg in a VEGF-stimulated uterine edema model, indicating its potential as an anti-cancer agent .
Study 1: Inhibition of RTKs
A series of benzoisoxazoles, including this compound, were evaluated for their ability to inhibit RTKs. The results indicated that compounds with similar structures could effectively block signaling pathways associated with tumor progression .
Study 2: Antitumor Efficacy
In a study involving human fibrosarcoma (HT1080) models, the compound demonstrated an 81% inhibition rate when administered at a dose of 10 mg/kg/day. This highlights its potential for therapeutic applications in oncology .
Data Tables
| Study | Target | ED50 (mg/kg) | Effect |
|---|---|---|---|
| Study 1 | VEGFR | 2.0 | Inhibition of vascular permeability |
| Study 2 | HT1080 Cell Line | 10 | 81% tumor growth inhibition |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and favorable metabolic stability. It is primarily metabolized by cytochrome P450 enzymes, which play a critical role in drug metabolism .
Safety Profile
Safety assessments indicate that the compound can cause skin irritation and is harmful if swallowed, necessitating careful handling in laboratory settings .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-(trifluoromethyl)benzo[d]isoxazol-3-amine, and how can the reaction conditions be optimized?
- Methodology : The compound is synthesized via a one-pot reaction starting with ortho-fluoronitrile and acetohydroxamic acid under basic conditions, facilitating intramolecular cyclization to form the benzo[d]isoxazole core . Key parameters include maintaining a pH >10 and controlling reaction temperature (60–80°C) to avoid side products. Post-synthetic modifications, such as Suzuki coupling or acylation, can introduce functional groups at the 3-amino position .
- Optimization : Yield improvements (typically 60–75%) can be achieved by optimizing stoichiometry (e.g., 1:1.2 molar ratio of nitrile to hydroxamic acid) and using polar aprotic solvents like DMF .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Analytical Techniques :
- NMR : H and C NMR verify the benzo[d]isoxazole scaffold and trifluoromethyl group (δ ~120–125 ppm for CF in F NMR) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (CHFNO, theoretical 202.04 g/mol) .
- X-ray Crystallography : Resolves bond angles and confirms planarity of the heterocyclic ring .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Challenges : Byproducts from incomplete cyclization or trifluoromethyl group hydrolysis may form.
- Solutions : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively isolates the target compound (>95% purity) . HPLC with a C18 column and acetonitrile/water mobile phase further refines purity .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
- Electronic Effects : The CF group is strongly electron-withdrawing, reducing electron density at the isoxazole ring (Hammett σ = 0.43) and enhancing stability against nucleophilic attack. This property is critical for applications in medicinal chemistry, where metabolic stability is prioritized .
- Reactivity : The amino group at position 3 undergoes regioselective acylation or alkylation, enabling diversification into libraries for SAR studies .
Q. What computational methods are suitable for predicting the biological activity of derivatives of this compound?
- Approaches :
- Molecular Docking : Screens against targets like kinase enzymes (e.g., DRAK1/2) using software such as AutoDock Vina. The benzo[d]isoxazole scaffold shows affinity for ATP-binding pockets due to its planar structure .
- DFT Calculations : Models HOMO/LUMO distributions to predict sites for electrophilic/nucleophilic interactions. The CF group lowers LUMO energy, enhancing electrophilicity .
Q. How can synthetic byproducts be identified and mitigated during scale-up?
- Byproduct Analysis : Common impurities include ortho-aminonitrile intermediates (from incomplete cyclization) or des-trifluoromethyl analogs. LC-MS and F NMR track these species .
- Mitigation : Use of excess acetohydroxamic acid (1.5 eq.) and prolonged reaction times (12–16 hours) reduces residual starting materials. Process analytical technology (PAT) ensures real-time monitoring .
Q. What strategies are effective in studying the compound’s stability under physiological conditions?
- In Vitro Assays : Incubate the compound in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24 hours. The CF group confers resistance to hydrolysis, with >80% remaining intact after 12 hours .
- Accelerated Stability Testing : Expose to heat (40°C) and humidity (75% RH) for 4 weeks. No significant decomposition is observed, confirming shelf stability .
Key Research Gaps and Recommendations
- Mechanistic Studies : Elucidate the role of CF in modulating enzyme inhibition (e.g., kinase assays).
- Toxicology Profiling : Assess in vivo pharmacokinetics and metabolite identification using radiolabeled analogs.
- Hybrid Scaffolds : Combine benzo[d]isoxazole with other pharmacophores (e.g., indole or triazole) to explore synergistic bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
